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Compound of Interest

Compound Name: Flecainide

Cat. No.: B1672765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the electrophysiological

effects of Flecainide, a class Ic antiarrhythmic agent. By summarizing key experimental data,

detailing methodologies, and visualizing complex interactions, this document aims to be an

essential resource for researchers in the field of cardiac electrophysiology and drug

development.

Electrophysiological Profile of Flecainide: A Cross-
Species Overview
Flecainide's primary mechanism of action is the potent, rate-dependent blockade of the fast

inward sodium current (INa), which slows the maximum upstroke velocity (Vmax) of the cardiac

action potential.[1] This effect is generally consistent across species, although notable

quantitative differences in sensitivity and the modulation of other ion currents contribute to a

varied electrophysiological profile. Human cardiac tissue has been shown to be more sensitive

to Flecainide compared to other species like dogs, rabbits, and guinea pigs.[2]

Beyond its effects on INa, Flecainide also interacts with other key cardiac ion channels. It has

been reported to inhibit the rapid component of the delayed rectifier potassium current (IKr),

which can contribute to action potential duration (APD) prolongation.[3][4] Additionally,

Flecainide can block ryanodine receptors, reducing spontaneous calcium release from the

sarcoplasmic reticulum.[3][4] The net effect of Flecainide on the action potential duration is
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complex and exhibits significant species and tissue-type variability. For instance, Flecainide
prolongs APD in ventricular and atrial muscle but can shorten it in Purkinje fibers.[5][6]

Quantitative Comparison of Flecainide's
Electrophysiological Effects
The following tables summarize the quantitative effects of Flecainide on key

electrophysiological parameters across different species.

Table 1: Effect of Flecainide on Maximum Upstroke Velocity (Vmax)

Species Tissue Type
Flecainide
Concentrati
on

Pacing
Rate/Cycle
Length

% Decrease
in Vmax

Reference

Dog
Ventricular

Muscle
1 µg/mL - 52.5% [5]

Dog
Ventricular

Muscle
10 µg/mL - 79.8% [5]

Dog
Purkinje

Fibers
1 µg/mL - 18.6% [5]

Dog
Purkinje

Fibers
10 µg/mL - 70.8% [5]

Guinea Pig
Papillary

Muscle
10 µmol/L 1 Hz ~40% [7]

Canine
Ventricular

Muscle
3 x 10-6 M -

Significant

Decrease
[8]

Table 2: Effect of Flecainide on Action Potential Duration (APD)
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Species Tissue Type
Flecainide
Concentrati
on

Pacing
Rate/Cycle
Length

Change in
APD

Reference

Dog
Ventricular

Muscle

0.1 - 10.0

µg/mL
- Lengthened [5]

Dog
Purkinje

Fibers

0.1 - 10.0

µg/mL
- Shortened [5]

Rabbit
Ventricular

Muscle

0.1 - 10.0

µg/mL
- Lengthened [5]

Rabbit
Purkinje

Fibers

0.1 - 10.0

µg/mL
- Shortened [5]

Guinea Pig
Papillary

Muscle

up to 10

µmol/L
-

Increased

APD30 and

APD90

[7]

Guinea Pig
Papillary

Muscle
30 µmol/L - Shortened [7]

Table 3: IC50 Values for Flecainide on Sodium Channels
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Species/Cell
Line

Channel Type
Experimental
Condition

IC50 Reference

Human hNav1.5 - 10.7 µM [9]

Human Nav1.5
Use-dependent

block
7.4 µM [2]

Human Nav1.5 Resting block 345 µM [2]

Rat (expressed

in HEK293t cells)
rNav1.4

Resting block

(-140 mV)
365 µM [10]

Rat (expressed

in HEK293t cells)

rNav1.4

(inactivation-

deficient)

Open-channel

block (+30 mV)
0.61 µM [10]

Canine
Cardiac Sodium

Channel
Normal [Na+]e

14.6 µM (EC50

for Vmax

depression)

[1]

Experimental Protocols
Isolated Myocardial Fiber Electrophysiology

Species and Tissue Preparation: Studies on canine and rabbit hearts involved the isolation of

ventricular muscle and Purkinje fibers.[5] Guinea pig studies utilized papillary muscles.[7]

Tissues were dissected and placed in a tissue bath continuously superfused with oxygenated

Tyrode's solution at a controlled temperature.

Electrophysiological Recording: Standard microelectrode techniques were employed to

record intracellular action potentials. Glass microelectrodes filled with 3 M KCl were used to

impale the cardiac cells. The recorded parameters included resting membrane potential,

action potential amplitude, overshoot, Vmax, and APD at various levels of repolarization

(e.g., APD30, APD90).

Drug Application: Flecainide was added to the superfusion solution at various

concentrations to determine its effects in a concentration-dependent manner.[5][7]
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Pacing: Tissues were stimulated at a constant frequency (e.g., 1 Hz) using external

electrodes to elicit action potentials.[7] Rate-dependent effects were studied by varying the

pacing frequency.

Whole-Cell Voltage Clamp in Isolated Cardiomyocytes
Cell Isolation: Single cardiac myocytes were enzymatically isolated from the desired cardiac

tissue (e.g., canine atrium).

Voltage Clamp Technique: The whole-cell patch-clamp technique was used to control the

membrane potential of a single myocyte and record the ionic currents flowing across the cell

membrane. This allows for the direct measurement of the effect of Flecainide on specific ion

channels.

Voltage Protocols: Specific voltage protocols were applied to isolate and study individual

ionic currents, such as INa, IKr, and the L-type calcium current (ICaL). For example, to study

the use-dependent block of INa, a train of depolarizing pulses at a specific frequency was

applied.

Data Analysis: The recorded currents were analyzed to determine the extent of channel

block by Flecainide, often expressed as an IC50 value, which is the concentration of the

drug that causes 50% inhibition of the current.

In Vivo Electrophysiology Studies in Anesthetized
Animals

Animal Model: Anesthetized dogs are a common model for in vivo electrophysiology studies.

[11]

Surgical Preparation: Catheters with electrodes were inserted into the heart via peripheral

blood vessels to record intracardiac electrocardiograms and to deliver programmed electrical

stimulation.

Electrophysiological Measurements: A range of parameters were measured, including sinus

cycle length, QRS duration, atrioventricular (AV) nodal conduction times, and effective

refractory periods of the atria and ventricles.[11]
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Drug Administration: Flecainide was administered intravenously, often in increasing doses,

to assess its concentration-dependent effects on the measured electrophysiological

parameters.[11]

Visualizing Flecainide's Mechanism and
Experimental Approach
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Caption: Mechanism of Action of Flecainide on Cardiac Ion Channels.
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Caption: Experimental Workflow for Assessing Flecainide's Electrophysiological Effects.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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